5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S2/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPZQIBDBZQDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 5-chloromethylfuran-2-carboxylic acid with thiophene derivatives under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : 5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
2. Biology
- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have demonstrated its ability to inhibit specific cellular pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .
- Hypoxia-Inducible Factor Activation : The compound has been studied for its role in activating hypoxia-inducible factors (HIF), which are crucial for cellular response to low oxygen levels. This activation can protect cells under hypoxic conditions, thus providing insights into therapeutic strategies for ischemic diseases .
3. Medicine
- Drug Development : The compound is being explored as a lead compound in drug development, particularly for designing new therapeutic agents targeting various diseases, including cancer and infections. Its ability to modulate biological pathways makes it a valuable candidate for pharmaceutical research .
- Potential Therapeutic Applications : The compound's structural features suggest it could be effective against thromboembolic disorders, similar to other thiophene derivatives that have shown promise in this area .
4. Industry
- Organic Semiconductors : In material science, this compound is investigated for its potential use in organic semiconductors due to its electronic properties. This application is vital for developing new materials for electronic devices.
- Corrosion Inhibitors : The compound may also find applications as a corrosion inhibitor in industrial settings, leveraging its chemical stability and protective properties against metal degradation.
Case Studies
Several studies have documented the biological activity of this compound:
- Hypoxia-Induced Cellular Protection :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of 5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Rivaroxaban (BAY 59-7939)
- Structure : 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide.
- Key Differences: Incorporates an oxazolidinone ring and a morpholinone group instead of the furan-2-carbonyl-thiophene moiety.
- Activity : Potent oral Factor Xa inhibitor; the (S)-enantiomer exhibits superior anticoagulant activity compared to the (R)-enantiomer .
- Synthesis : Uses palladium-catalyzed cross-coupling and chiral resolution, yielding >80% purity .
Nitrothiophene Carboxamides
- Examples :
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂).
- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₄H₇F₂N₃O₃S₂).
- Key Differences : Nitro group at the 5-position of thiophene; substituents on the phenyl ring vary (e.g., trifluoromethyl vs. difluoro).
- Activity : Narrow-spectrum antibacterials; purity ranges from 42% to 99% depending on substituent steric effects .
5-Chloro-N-{2-[5-(3-Furyl)-2-Thienyl]ethyl}-2-Thiophenecarboxamide
- Structure : Features a furan-3-yl group instead of furan-2-carbonyl.
Physicochemical Properties
Biological Activity
5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the available literature regarding its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₃ClN₂O₂S₂
- Molecular Weight : 320.75 g/mol
- CAS Number : 1448077-74-4
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with furan-based carbonyl compounds. The synthetic route often includes:
- Formation of Thiophene Derivatives : Utilizing methods such as the Gewald reaction.
- Coupling Reactions : Employing techniques like Suzuki or Negishi coupling to form the desired linkage between the thiophene and furan moieties.
Anticoagulant Properties
One of the most notable biological activities of this compound is its role as an inhibitor of blood coagulation factor Xa. This property is crucial for the development of antithrombotic agents used in the treatment and prevention of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
Antitumor Activity
Recent studies have indicated that derivatives containing thiophene and furan rings exhibit significant antitumor activity against various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against HeLa and HepG2 cell lines, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Various studies have reported that thiophene derivatives can inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in coagulation and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
- Cell Cycle Arrest : Evidence suggests that some derivatives can cause cell cycle arrest in cancer cells, particularly at the G0/G1 phase .
Case Studies and Research Findings
Notable Research Examples:
- Antitumor Efficacy : A study highlighted that a similar thiophene derivative exhibited an IC50 value of 9.86 µM against prostate cancer cells (PC-3), indicating strong potential for therapeutic applications .
- Antimicrobial Studies : Research on furan-thiophene derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a valuable role in antibiotic development .
Q & A
Q. What are the common synthetic routes for 5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide?
Methodological Answer: The synthesis typically involves two key steps:
- Amide Bond Formation : React 5-chlorothiophene-2-carboxylic acid chloride with a furan-thiophene-methylamine derivative in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or acetonitrile under reflux .
- Suzuki Coupling : If introducing aryl groups, employ palladium-catalyzed cross-coupling between a boronic acid and a halogenated intermediate .
Q. Example Protocol :
Dissolve 2-nitroaniline (0.354 g) and 2-thiophenecarbonyl chloride (0.376 g) in acetonitrile (10 mL).
Reflux for 1 hour with stirring.
Evaporate solvent to obtain crystalline product (yield: ~75%) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amidation | Triethylamine, 24h | DCM | 25°C | ~70% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | ~60% |
Q. How is the compound structurally characterized?
Methodological Answer:
- NMR Spectroscopy : Assign signals for thiophene protons (δ 7.2–7.8 ppm) and furan carbonyl (δ 165–170 ppm) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-furan systems) to assess planarity .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 395.8 for [M+H]⁺) .
Q. What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates .
- HPLC : For high-purity batches (>98%), use C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency .
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for amidation kinetics .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins vs. 24h) .
Q. Table 2: Optimization Parameters
| Parameter | Options | Optimal Condition |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂ | Pd(PPh₃)₄ (5 mol%) |
| Solvent | DMF, THF, AcCN | AcCN (reflux) |
| Temp. | 25°C, 80°C, MW | Microwave (100°C) |
Q. How to resolve contradictions in biological activity data?
Methodological Answer:
- Purity Analysis : Verify compound integrity via HPLC to rule out impurities affecting assay results .
- Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Structural Confirmation : Re-examine stereochemistry (e.g., via circular dichroism) if activity varies .
Q. What strategies elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace Cl with F) and test enzyme inhibition (IC₅₀) .
- Computational Modeling : Perform docking studies with target proteins (e.g., COX-2) using AutoDock Vina .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., furan carbonyl) using Schrödinger Suite .
Q. What techniques elucidate intermolecular interactions in the solid state?
Methodological Answer:
- X-ray Diffraction : Analyze packing motifs (e.g., C–H⋯O/S interactions) contributing to crystal stability .
- Thermal Analysis : Use DSC to study melting points (e.g., 146–150°C) and polymorphism .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-π stacking vs. halogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
